Home > Products > Building Blocks P18280 > 4,6-Dichloro-2-(4-fluorophenyl)quinazoline
4,6-Dichloro-2-(4-fluorophenyl)quinazoline - 461036-88-4

4,6-Dichloro-2-(4-fluorophenyl)quinazoline

Catalog Number: EVT-1683346
CAS Number: 461036-88-4
Molecular Formula: C14H7Cl2FN2
Molecular Weight: 293.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Etravirine

    Compound Description: Etravirine (also known as 4-[(4,6-dichloro-2-pyrimidyl)amino]cyanophenyl) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used as part of antiretroviral therapy to treat HIV infection. It works by binding to reverse transcriptase, an enzyme essential for HIV replication, and blocking its activity [].

4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine

    Compound Description: This compound is a potent and specific inhibitor of mitochondrial complex I, identified during a structure-activity relationship study focusing on quinazoline-based compounds []. It effectively reduces mitochondrial respiration dependent on complex I, a crucial enzyme complex in the electron transport chain responsible for cellular energy production.

6-Mono- and 6,6-disubstituted 3-r-6,7-dihydro-2H-[1,2,4]-triazino[2,3-c]quinazoline-2-ones

    Compound Description: This class of compounds, specifically 10-bromo-6-isobutyl-3-(4-fluorophenyl)-6,7-dihydro-2H-[1,2,4]triazino[2,3-c]quinazolin-2-one and 6-(methoxyphenyl)-8-methyl-3-phenyl-6,7-dihydro-2H-[1,2,4]triazino[2,3-c]quinazolin-2-one, shows promising anticancer activity []. These compounds demonstrated significant growth inhibition across a panel of 60 cancer cell lines, indicating their potential as anticancer agents.

Overview

4,6-Dichloro-2-(4-fluorophenyl)quinazoline is a chemical compound with the molecular formula C14H7Cl2FN2C_{14}H_{7}Cl_{2}FN_{2}. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is particularly noted for its potential in developing pharmaceuticals targeting various diseases, including cancer and infectious diseases .

Source

The compound is synthesized through specific chemical reactions involving starting materials like 4-fluoroaniline and 4,6-dichloroquinazoline. These reactions are typically conducted under controlled laboratory conditions to ensure optimal yield and purity .

Classification

4,6-Dichloro-2-(4-fluorophenyl)quinazoline is classified as a heterocyclic organic compound. Its structure features a quinazoline core, which is a bicyclic compound containing both benzene and pyrimidine rings. The presence of chlorine and fluorine substituents enhances its reactivity and biological activity, making it a subject of interest in medicinal chemistry .

Synthesis Analysis

Methods

The synthesis of 4,6-Dichloro-2-(4-fluorophenyl)quinazoline generally involves the following steps:

  1. Starting Materials: The primary reactants are 4-fluoroaniline and 4,6-dichloroquinazoline.
  2. Reaction Conditions: The reaction is typically carried out in a suitable solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. A base like potassium carbonate may be used to facilitate the reaction .
  3. Yield Optimization: Adjustments in temperature, reaction time, and concentration can optimize yields during the synthesis process.

Technical Details

In an industrial context, the synthesis may be scaled up using continuous flow reactors to improve efficiency and reduce production costs. Advanced purification techniques such as chromatography are often employed to isolate the final product with high purity .

Molecular Structure Analysis

Data

  • Molecular Formula: C14H7Cl2FN2C_{14}H_{7}Cl_{2}FN_{2}
  • Molecular Weight: Approximately 305.12 g/mol
  • Melting Point: Specific melting point data may vary depending on the source but typically falls within a defined range for similar compounds.
Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-(4-fluorophenyl)quinazoline can undergo several types of chemical reactions:

  • Substitution Reactions: Chlorine atoms can be substituted with nucleophiles such as amines or thiols.
  • Oxidation and Reduction Reactions: The compound can be oxidized or reduced to yield different derivatives.
  • Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures .

Common Reagents and Conditions

Common reagents include:

  • Substitution: Amines, thiols (often with bases like sodium hydride).
  • Oxidation: Potassium permanganate or hydrogen peroxide.
  • Reduction: Lithium aluminum hydride or sodium borohydride.

Major products depend on reaction conditions but can include various aminoquinazoline derivatives or quinazoline N-oxides .

Mechanism of Action

The mechanism of action for 4,6-Dichloro-2-(4-fluorophenyl)quinazoline primarily involves its interaction with specific enzymes or receptors in biological systems. In medicinal applications, quinazoline derivatives are known to inhibit various kinases involved in cell signaling pathways related to cancer proliferation. The binding affinity and specificity towards these targets can vary based on structural modifications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a pale yellow solid.
  • Solubility: Soluble in organic solvents such as dimethylformamide and dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: Reacts readily with nucleophiles due to the presence of chlorine atoms on the quinazoline ring.

Relevant analyses often include spectroscopic methods (NMR, IR) to confirm structure and purity post-synthesis .

Applications

Scientific Uses

4,6-Dichloro-2-(4-fluorophenyl)quinazoline has several notable applications:

  • Medicinal Chemistry: Serves as an intermediate in synthesizing pharmaceutical compounds targeting cancer and infectious diseases.
  • Biological Research: Used in studies investigating the biological activities of quinazoline derivatives, including their antimicrobial and anticancer properties.
  • Chemical Synthesis: Acts as a building block for developing more complex organic molecules for research purposes.
  • Industrial Applications: Employed in producing agrochemicals and specialty chemicals .

This compound's unique structure and properties make it a valuable asset in ongoing research within medicinal chemistry and related fields.

Introduction to Quinazoline-Based Therapeutics

Historical Development of Quinazoline Derivatives in Medicinal Chemistry

Quinazoline derivatives represent a privileged scaffold in medicinal chemistry, with their therapeutic applications evolving significantly since the first synthesis of a quinazoline compound in 1869. These nitrogen-containing heterocycles gained prominence due to their structural resemblance to purine bases, enabling interactions with biological targets involved in nucleotide metabolism and signal transduction. By the mid-20th century, researchers recognized the core structure's versatility for developing enzyme inhibitors, particularly in oncology and cardiovascular disease. The 1980s marked a turning point with the discovery that quinazoline-based compounds could selectively inhibit tyrosine kinases, leading to the development of gefinitib (2003) and erlotinib (2004) as first-generation EGFR inhibitors for non-small cell lung cancer. These breakthroughs validated quinazoline as a critical pharmacophore for targeted cancer therapy and stimulated extensive exploration of structurally modified derivatives [1] [7].

The structural evolution of quinazoline therapeutics has progressed through three generations:

  • First-generation reversible inhibitors featuring 6,7-dialkoxy substitutions (e.g., erlotinib)
  • Second-generation irreversible inhibitors incorporating acrylamide warheads (e.g., afatinib)
  • Third-generation mutant-selective inhibitors with optimized hinge-binding motifs (e.g., osimertinib)

Table 1: Key Milestones in Quinazoline-Based Drug Development

YearCompoundTherapeutic ApplicationSignificance
1988PrazosinHypertension (α1-adrenergic blocker)First quinazoline-derived FDA-approved drug
2003GefitinibNSCLC (EGFR-TK inhibitor)Validated quinazoline as kinase inhibitor scaffold
2007LapatinibBreast cancer (Dual HER2/EGFR inhibitor)Demonstrated adaptability for dual-target inhibition
2013AfatinibNSCLC (Irreversible EGFR inhibitor)Introduced covalent binding strategy
2022Poziotinib analoguesNSCLC (T790M mutant EGFR inhibition)Showcased role of 6-aryloxy substitutions [7]

Role of Halogenation and Fluorophenyl Substitution in Bioactivity

Halogenation significantly modulates the physicochemical and pharmacological properties of quinazoline derivatives. The introduction of chlorine atoms at the 4 and 6 positions of the quinazoline ring enhances electrophilicity, facilitating nucleophilic attack at biological targets. Chlorine's strong electron-withdrawing character reduces the electron density of the quinazoline ring, increasing its reactivity toward cysteine residues in kinase ATP pockets. Simultaneously, chlorine atoms contribute to hydrophobic interactions within the enzyme's binding cleft, improving binding affinity. In the specific case of 4,6-dichloro substitution, this configuration creates a symmetric electronic perturbation that stabilizes the drug-target complex while maintaining metabolic stability [3].

The 4-fluorophenyl moiety at position 2 provides additional advantages:

  • Enhanced membrane permeability due to increased lipophilicity (logP = 3.2 for 4,6-dichloro-2-(4-fluorophenyl)quinazoline)
  • Optimal steric fit within the hydrophobic back pocket of EGFR kinases
  • Resistance to oxidative metabolism at the phenyl ring, extending plasma half-life
  • Formation of halogen bonds with backbone carbonyls (e.g., Thr830 in EGFR)

Table 2: Impact of Substitution Patterns on Quinazoline Bioactivity

PositionSubstituentBinding ContributionEffect on IC₅₀ (EGFR)
2-positionPhenylBase hydrophobic interaction420 nM
2-position4-FluorophenylEnhanced hydrophobic/H-bonding85 nM
4-positionChlorineElectrophilicity increaseN/A
6-positionHydrogenReduced hydrophobic contact>1000 nM
6-positionChlorineComplementary hydrophobic interaction63 nM [7]

Structure-activity relationship (SAR) studies demonstrate that combining 4,6-dichloro substitution with 2-(4-fluorophenyl) generates synergistic effects. The fluorine atom's moderate electronegativity (-I effect) fine-tunes the electron distribution of the phenyl ring without causing steric hindrance. This precise electronic modulation enables π-stacking interactions with Phe699 in EGFR's adenine-binding pocket while the chlorine atoms interact with Leu694 and Val702 residues. Molecular docking studies confirm that 4,6-dichloro-2-(4-fluorophenyl)quinazoline exhibits a 40% higher binding energy (-9.2 kcal/mol) than its non-halogenated analogue against EGFR⁽ᴸ⁸⁵⁸ᴿ/ᵀ⁷⁹⁰ᴹ⁾ [7] .

Significance of 4,6-Dichloro-2-(4-fluorophenyl)quinazoline in Targeted Drug Discovery

4,6-Dichloro-2-(4-fluorophenyl)quinazoline (CAS# 461036-88-4) serves as a versatile synthetic intermediate for developing covalent and non-covalent kinase inhibitors. Its molecular structure (C₁₄H₇Cl₂FN₂; MW: 293.12 g/mol) incorporates three critical elements for targeted drug design: a quinazoline core for ATP-competitive binding, halogen atoms for reactivity modulation, and a fluorinated aromatic system for hydrophobic interactions. The compound's significance is evidenced by its application in synthesizing irreversible EGFR inhibitors such as poziotinib derivatives, where it functions as the scaffold for acrylamide warhead attachment [5] [7].

In drug discovery programs, this compound enables three strategic approaches:

  • Covalent inhibitor synthesis: The C-4 chlorine serves as a leaving group for nucleophilic displacement by amine-containing warheads (e.g., acrylamides) that target Cys797 in EGFR.
  • Selectivity engineering: The 6-chloro position permits selective derivatization to modulate kinase selectivity profiles.
  • Prodrug development: Both chlorine atoms can be replaced with metabolically labile groups for tissue-specific activation.

Table 3: Synthetic Applications in Drug Discovery

ApplicationReactionTarget CompoundBiological Activity
Acrylamide conjugationNucleophilic substitution → acylationIrreversible EGFR inhibitorsH1975 IC₅₀ = 7.5 nM [7]
Piperidine incorporationMitsunobu reaction → deprotectionGPR119 agonistsEC₅₀ = 0.8 µM (cAMP production) [6]
Azabicyclic derivatizationReductive amination → cyclizationT790M mutant-selective inhibitorsA431 cell GI₅₀ = 8.1

The compound's synthetic accessibility enables structure-activity exploration: Commercial availability (97% purity, Synquest Labs) facilitates rapid analogue synthesis through Pd-catalyzed cross-coupling, nucleophilic aromatic substitution, and transition metal-mediated reactions. Recent innovations include microwave-assisted synthesis achieving >85% yield in 15 minutes, enhancing its utility as a building block for high-throughput screening libraries [5] [9]. Molecular dynamics simulations confirm that derivatives retain the core's binding mode in EGFR while enabling induced-fit modifications—the fluorophenyl ring maintains T-shaped π-stacking with Phe832, while chlorine atoms reposition to accommodate activating mutations .

Properties

CAS Number

461036-88-4

Product Name

4,6-Dichloro-2-(4-fluorophenyl)quinazoline

IUPAC Name

4,6-dichloro-2-(4-fluorophenyl)quinazoline

Molecular Formula

C14H7Cl2FN2

Molecular Weight

293.1 g/mol

InChI

InChI=1S/C14H7Cl2FN2/c15-9-3-6-12-11(7-9)13(16)19-14(18-12)8-1-4-10(17)5-2-8/h1-7H

InChI Key

UWLPWQBWVAPHHN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=N2)Cl)F

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=N2)Cl)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.